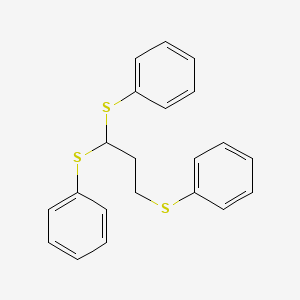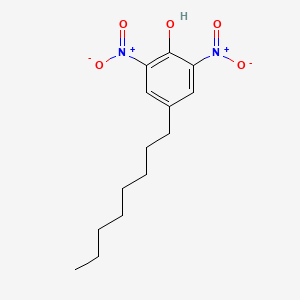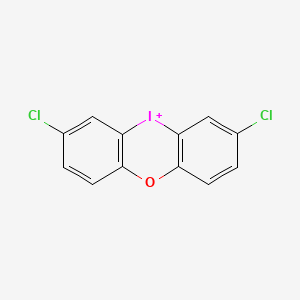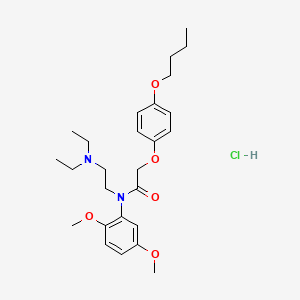
N,N-bis(2-dimethylaminoethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 21220 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 21220 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of NSC 21220.
Industrial Production Methods
In an industrial setting, the production of NSC 21220 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
NSC 21220 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 21220 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of NSC 21220 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a variety of products depending on the substituent introduced.
Scientific Research Applications
NSC 21220 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 21220 is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: The compound is investigated for its therapeutic potential and its role in drug development.
Industry: NSC 21220 is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 21220 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which NSC 21220 is used.
Comparison with Similar Compounds
NSC 21220 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 291565: A β-2 adrenergic receptor agonist used in medical research.
The uniqueness of NSC 21220 lies in its specific interactions and the range of applications it offers across different scientific fields.
Conclusion
NSC 21220 is a versatile compound with significant potential in various areas of scientific research Its unique properties and interactions make it a valuable subject of study, and its applications in chemistry, biology, medicine, and industry continue to expand
Properties
CAS No. |
6315-58-8 |
|---|---|
Molecular Formula |
C9H21N3O |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N,N-bis[2-(dimethylamino)ethyl]formamide |
InChI |
InChI=1S/C9H21N3O/c1-10(2)5-7-12(9-13)8-6-11(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
DSEDGPNNFMOKOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CCN(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




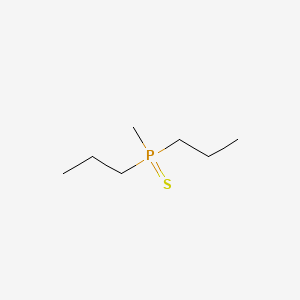
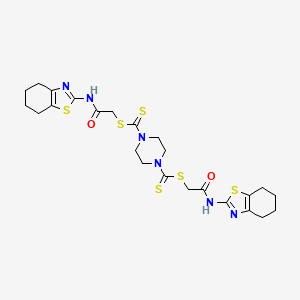
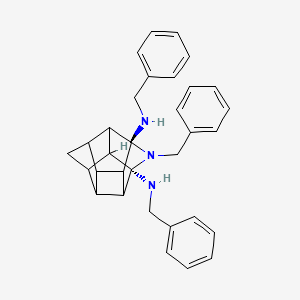
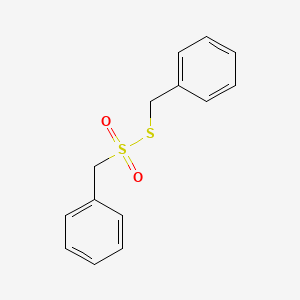
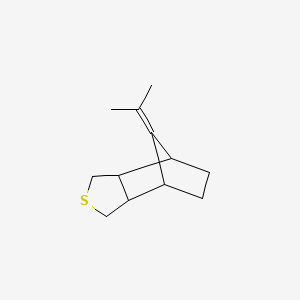
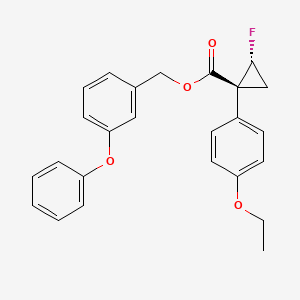
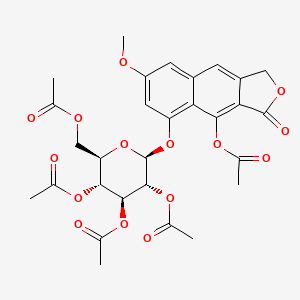
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
